![molecular formula C13H11N3O B1396476 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1338664-59-7](/img/structure/B1396476.png)
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Overview
Description
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 2MPP, is a pyrazolo[1,5-a]pyrazin-4-one (PP) derivative that has been studied for its potential application in scientific research. PP derivatives are a class of compounds that contain a pyrazole ring and a pyridine ring, and are known for their ability to act as ligands for metal ions and as inhibitors of enzymes. 2MPP has been studied for its ability to interact with enzymes and metal ions, as well as its biochemical and physiological effects. In
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Antiproliferative Activity
Another significant application of pyrazole-bearing compounds is their antiproliferative activity against various cancer cell lines . A study reported the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and their evaluation against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values . One of the compounds induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) . This suggests a complex action of these compounds that combines antiproliferative effects with the induction of cell death .
Fluorescence Properties
Some pyrazole-bearing compounds also exhibit fluorescence properties . Investigations of the fluorescence properties of the final compounds revealed one of them as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Related compounds have been associated with the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its inactive cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting the ache activity and mda level in the brain of alevins .
Action Environment
The synthesis of related compounds has been reported to be influenced by different acidic media .
properties
IUPAC Name |
2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIDDFLKSPZOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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